molecular formula C18H23NO5 B607430 Felbinac Trometamol CAS No. 935886-64-9

Felbinac Trometamol

Cat. No.: B607430
CAS No.: 935886-64-9
M. Wt: 333.4 g/mol
InChI Key: SWKYVGAYFCGGRP-UHFFFAOYSA-N
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Description

Felbinac Trometamol is a non-steroidal anti-inflammatory drug (NSAID) used primarily for its anti-inflammatory and analgesic properties. It is a water-soluble salt form of Felbinac, which enhances its solubility and absorption in the body. This compound is commonly used to manage musculoskeletal pain and inflammation, including conditions such as arthritis and soft-tissue injuries .

Scientific Research Applications

Felbinac Trometamol has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies involving NSAIDs and their interactions with other molecules.

    Biology: Research on this compound includes its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is extensively studied for its efficacy in treating pain and inflammation, particularly in conditions like arthritis and postoperative pain.

    Industry: This compound is used in the formulation of topical and intravenous medications for pain management

Preparation Methods

Synthetic Routes and Reaction Conditions

Felbinac Trometamol is synthesized by reacting Felbinac with Trometamol (also known as Tromethamine). The reaction typically involves the formation of a salt between the carboxylic acid group of Felbinac and the amine group of Trometamol. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the preparation of Felbinac, followed by its reaction with Trometamol in a controlled environment to ensure high yield and purity. The final product is then subjected to quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Felbinac Trometamol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Mechanism of Action

Felbinac Trometamol exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly COX-2. These enzymes play a crucial role in the inflammatory processes of the body by converting arachidonic acid into prostaglandins, which mediate inflammation, pain, and fever. By blocking COX-2, this compound reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Felbinac Trometamol is similar to other NSAIDs, such as:

  • Ibuprofen
  • Naproxen
  • Diclofenac

Uniqueness

What sets this compound apart is its enhanced solubility and absorption due to the formation of a salt with Trometamol. This allows for more efficient delivery and better therapeutic outcomes, particularly in intravenous and topical formulations .

Properties

CAS No.

935886-64-9

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-(4-phenylphenyl)acetic acid

InChI

InChI=1S/C14H12O2.C4H11NO3/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;5-4(1-6,2-7)3-8/h1-9H,10H2,(H,15,16);6-8H,1-3,5H2

InChI Key

SWKYVGAYFCGGRP-UHFFFAOYSA-N

SMILES

O=C(O)CC1=CC=C(C2=CC=CC=C2)C=C1.OCC(CO)(N)CO

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O.C(C(CO)(CO)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Felbinac Trometamol;  Felbinac;  L 141;  L141;  L-141

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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